molecular formula C6H6FN B067307 2-(Fluoromethyl)pyridine CAS No. 173974-87-3

2-(Fluoromethyl)pyridine

Cat. No.: B067307
CAS No.: 173974-87-3
M. Wt: 111.12 g/mol
InChI Key: UJJMLGJZQGGQAZ-UHFFFAOYSA-N
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Description

2-(Fluoromethyl)pyridine is an organic compound that belongs to the class of fluorinated heterocycles. It is characterized by the presence of a fluoromethyl group attached to the second position of a pyridine ring. The incorporation of fluorine into organic molecules often results in significant changes in their biological and physicochemical properties, making fluorinated compounds highly valuable in various fields, including medicinal chemistry, agrochemistry, and materials science .

Scientific Research Applications

2-(Fluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

While the specific mechanism of action for 2-(Fluoromethyl)pyridine is not mentioned in the retrieved papers, fluoropyridines in general have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Safety and Hazards

While specific safety data for 2-(Fluoromethyl)pyridine was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin or eyes when handling similar chemicals .

Future Directions

In terms of future directions, the paucity of transition metal-catalyzed strategies for LSF of pyridine-containing drugs gives the opportunity for further developments beyond C−H borylation . Another aspect which deserves more attention is the enantioselective LSF of pyridine-containing drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale adaptations of the synthetic routes mentioned above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, the reaction with potassium fluoride yields this compound itself, while reactions with other nucleophiles can produce a variety of substituted pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the fluorine atom, which imparts distinct physicochemical properties, such as increased metabolic stability and altered electronic characteristics. These properties make it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-(fluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJMLGJZQGGQAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40570797
Record name 2-(Fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142062-30-4
Record name 2-(Fluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40570797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Fluoromethyl)pyridine
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2-(Fluoromethyl)pyridine
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Reactant of Route 6
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